![molecular formula C13H12N4O3S B2845391 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1092329-02-6](/img/structure/B2845391.png)
7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several heterocyclic rings, including a furan, a morpholine, a thiazole, and a pyridazine . These types of compounds are often of interest in medicinal chemistry due to their potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be arranged in a specific orientation due to the connectivity implied by the name of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the specific functional groups present in the molecule .Aplicaciones Científicas De Investigación
Antibacterial Activity
7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one: and its derivatives have been synthesized and evaluated for their antibacterial properties. Specifically, they exhibit potent inhibitory activity against various Gram-positive bacteria, including multidrug-resistant clinical isolates. Compound 4l stands out as particularly effective, with minimum inhibitory concentration (MIC) values in the range of 2–16 μg/mL. Notably, these compounds do not show activity against Gram-negative bacteria such as Escherichia coli .
Antitumor Potential
Furan-containing compounds often possess interesting biological activities. While more research is needed, exploring the antitumor potential of this compound could yield promising results. Its unique structure may interact with cellular targets involved in cancer pathways .
Organic Solar Cells
In the realm of materials science, 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one derivatives have been investigated for use in solution-processed bulk-heterojunction organic solar cells (SMOSCs). These compounds, when incorporated into the active layer, contribute to efficient light absorption and charge separation, making them potential candidates for renewable energy applications .
Medicinal Chemistry
Given the diverse pharmacological properties of furan derivatives, further exploration of this compound’s potential therapeutic applications is warranted. Researchers may investigate its interactions with specific biological targets, such as enzymes or receptors, to identify novel drug leads .
Chemical Biology
Understanding the compound’s mode of action within biological systems is crucial. Researchers can explore its interactions with cellular components, protein binding sites, and metabolic pathways. This knowledge could inform drug design and optimization .
Structure-Activity Relationship (SAR) Studies
By synthesizing and evaluating additional derivatives, scientists can establish SAR trends. These studies help identify key structural features responsible for the observed biological activities. Insights gained from SAR analyses guide the design of more potent analogs .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c18-12-10-11(9(15-16-12)8-2-1-5-20-8)21-13(14-10)17-3-6-19-7-4-17/h1-2,5H,3-4,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZVXNWQLPJROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

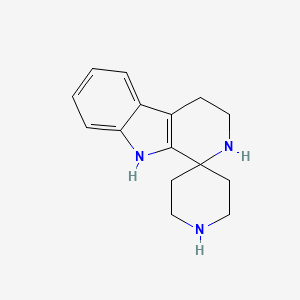
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride](/img/structure/B2845311.png)
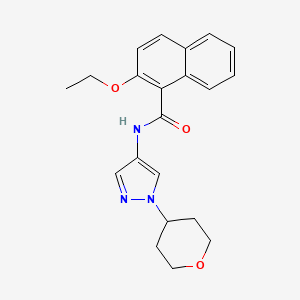
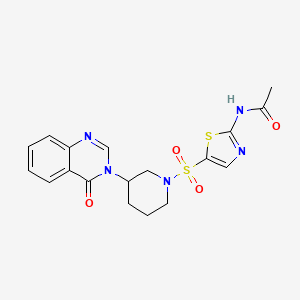

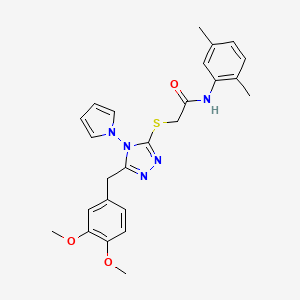

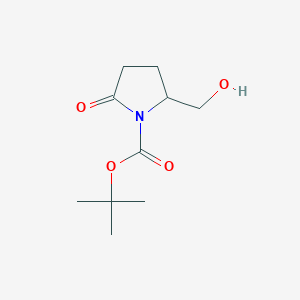
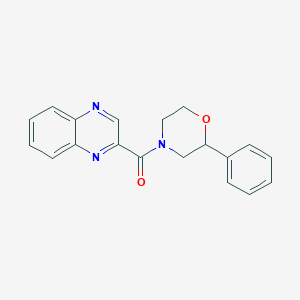
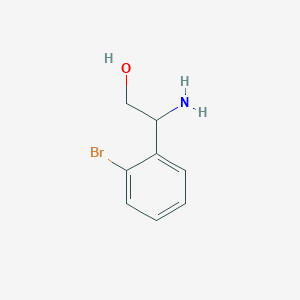
![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine](/img/structure/B2845325.png)
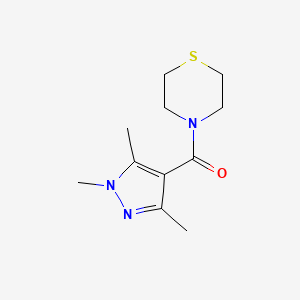

![Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2845331.png)